(+/-)-2-(2,4-Dichlorophenoxy-d3)propionic acid

isotope dilution mass spectrometry environmental analysis pesticide residue monitoring

(±)-2-(2,4-Dichlorophenoxy-d3)propionic acid (CAS 1219803-66-3), also referred to as dichlorprop-d3 (phenoxy-d3), is a stable isotopically labeled analog of the phenoxyalkanoic herbicide dichlorprop (CAS 120-36-5). The compound belongs to the class of deuterated pesticide reference standards and is supplied as a neat solid with a molecular formula of C₉D₃H₅Cl₂O₃ and a molecular weight of 238.08 g·mol⁻¹.

Molecular Formula C9H8Cl2O3
Molecular Weight 238.08 g/mol
Cat. No. B12304918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-2-(2,4-Dichlorophenoxy-d3)propionic acid
Molecular FormulaC9H8Cl2O3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/i2D,3D,4D
InChIKeyMZHCENGPTKEIGP-NRUYWUNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)-2-(2,4-Dichlorophenoxy-d3)propionic Acid – Core Identity and Procurement Baseline for the Deuterated Dichlorprop Internal Standard


(±)-2-(2,4-Dichlorophenoxy-d3)propionic acid (CAS 1219803-66-3), also referred to as dichlorprop-d3 (phenoxy-d3), is a stable isotopically labeled analog of the phenoxyalkanoic herbicide dichlorprop (CAS 120-36-5). The compound belongs to the class of deuterated pesticide reference standards and is supplied as a neat solid with a molecular formula of C₉D₃H₅Cl₂O₃ and a molecular weight of 238.08 g·mol⁻¹ . Its primary utility is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of dichlorprop residues in environmental, food, and biological matrices via gas chromatography–mass spectrometry (GC‑MS) or liquid chromatography–tandem mass spectrometry (LC‑MS/MS). The compound carries three deuterium atoms on the aromatic ring (phenoxy-d3), distinguishing it from side-chain labeled or fully labeled dichlorprop variants .

Why Unlabeled Dichlorprop or Surrogate Internal Standards Cannot Substitute for (±)-2-(2,4-Dichlorophenoxy-d3)propionic Acid in Regulated Quantification


Generic substitution of a deuterated internal standard with unlabeled dichlorprop or a structurally related surrogate (e.g., nicarbazin, 2-(2,4-dibromo-phenoxy)propionic acid) introduces systematic quantification error in isotope-dilution mass spectrometry (IDMS). Unlabeled dichlorprop co-elutes with the native analyte and cannot be distinguished by the mass spectrometer, precluding simultaneous detection. Surrogate internal standards that are not isotopologs of the target analyte exhibit differential extraction recovery, ionization efficiency, and matrix effect behavior relative to dichlorprop, leading to recovery deviations that frequently fall outside the acceptable 70–120% range in complex matrices . In contrast, (±)-2-(2,4-dichlorophenoxy-d3)propionic acid possesses physicochemical properties nearly identical to the native analyte, ensuring co-extraction and co-ionization, which corrects for matrix-induced ion suppression or enhancement and improves method accuracy and precision [1].

Quantitative Differentiation Evidence: (±)-2-(2,4-Dichlorophenoxy-d3)propionic Acid versus Closest Comparators


Isotopic Enrichment and Mass Shift: Dichlorprop-d3 (phenoxy-d3) vs. Unlabeled Dichlorprop

The target compound provides a nominal mass shift of +3 Da relative to unlabeled dichlorprop (MW 235.06 → 238.08), which is the minimum recommended mass difference for deuterated internal standards to avoid spectral overlap with the native analyte's natural isotopic cluster. Vendor specifications confirm isotopic enrichment ≥98 atom % D, ensuring that >98% of labeled molecules carry the full complement of three deuterium atoms on the aromatic ring . This enrichment level meets the widely accepted procurement criterion that SIL-IS candidates should have isotopic purity >98% to minimize correction factors for unlabeled species [1].

isotope dilution mass spectrometry environmental analysis pesticide residue monitoring

Ring-Specific Deuteration: Stability Advantage of Phenoxy-d3 Labeling vs. Side-Chain Deuterated Variants

The deuterium atoms in (±)-2-(2,4-dichlorophenoxy-d3)propionic acid are located exclusively on the aromatic ring (positions 3,5,6 of the phenoxy moiety), as confirmed by the IUPAC name 2-(2,4-dichloro-3,5,6-trideuteriophenoxy)propanoic acid . Aromatic C–D bonds are significantly less susceptible to protium exchange under acidic, basic, or protic solvent conditions compared to deuterium atoms positioned alpha to a carbonyl (as in side-chain labeled 3,3,3-d3 variants). Research on chiral phenoxyalkanoic acid herbicides incubated in D₂O/soil systems has demonstrated that the α-proton of the propionic acid side chain undergoes measurable H/D exchange, whereas ring protons remain stable [1]. This implies that ring-d3 labeling, as in the target compound, preserves isotopic integrity better than side-chain-d3 or mixed-label d6 variants during sample preparation, derivatization, and long-term storage.

H/D exchange stability deuterium label integrity phenoxy herbicide analysis

Chemical Purity and Quality Assurance: Dichlorprop-d3 vs. Alternative Deuterated Phenoxy Standards

The target compound is supplied with dual quality specifications: minimum 98% chemical purity and minimum 98 atom % D isotopic enrichment, as documented on the vendor Certificate of Analysis . This dual-specification framework is essential for use as a primary internal standard, as chemical impurities can produce interfering chromatographic peaks while isotopic impurities reduce effective sensitivity by contributing unlabeled species. Comparable products such as dichlorprop-d6 (ring-d3, 3,3,3-d3) may be offered with similar enrichment specifications but are less commonly stocked as neat reference materials, whereas (±)-2-(2,4-dichlorophenoxy-d3)propionic acid is maintained in ready-to-ship inventory (0.01 g and 0.05 g units) by multiple authorized distributors including CDN Isotopes/LGC Standards and Fisher Scientific .

reference standard purity certificate of analysis ISO 17034

Storage Stability and Re-Analysis Interval: Defined Shelf-Life Guidance vs. Unlabeled Dichlorprop

The manufacturer's stability statement for (±)-2-(2,4-dichlorophenoxy-d3)propionic acid specifies that the compound is stable when stored at room temperature under recommended conditions, with a re-analysis recommendation after three years for chemical purity verification . This explicit re-analysis interval provides procurement and laboratory managers with a defined quality reassessment timeline. By comparison, unlabeled dichlorprop technical-grade material (CAS 120-36-5) is typically sold with storage recommendations of +2°C to +8°C but without a manufacturer-stipulated re-certification interval [1]. The room-temperature storage compatibility of the deuterated compound additionally reduces cold-chain logistics costs and simplifies inventory management.

reference material stability long-term storage shelf-life verification

Procurement-Driven Application Scenarios for (±)-2-(2,4-Dichlorophenoxy-d3)propionic Acid


Isotope Dilution LC–MS/MS Quantification of Dichlorprop in Surface and Ground Water per ISO 15913

When implementing ISO 15913 for the determination of phenoxyalkanoic acids in drinking and ground water at concentrations ≥50 ng·L⁻¹, (±)-2-(2,4-dichlorophenoxy-d3)propionic acid serves as the optimal SIL-IS for the dichlorprop channel. Its +3 Da mass shift and 98 atom % D enrichment satisfy the method's requirement for an internal standard that co-extracts, co-elutes, and co-ionizes with the native analyte while being chromatographically and mass-spectrometrically resolvable [1]. Use of unlabeled dichlorprop would violate the fundamental premise of isotope dilution, while surrogate internal standards (e.g., 2-(2,4-dibromo-phenoxy)propionic acid) introduce differential matrix effects that compromise the required 70–120% recovery window [2].

Multi-Residue Pesticide Monitoring in Cereals by QuEChERS LC–MS/MS

In multi-residue methods for acidic herbicides in cereals (e.g., rye, oat) employing alkaline hydrolysis followed by QuEChERS extraction and LC–MS/MS, the ring-d3 labeling of the target compound ensures that the internal standard survives the alkaline hydrolysis step without deuterium loss. Side-chain-labeled d3 or d6 variants are susceptible to H/D exchange under the alkaline conditions (NaOH hydrolysis) used to release covalently bound residues, potentially altering the internal standard response and compromising quantification accuracy at the regulatory LOQ of 0.02 mg·kg⁻¹ [1].

Enantioselective Environmental Fate Studies of Chiral Phenoxy Herbicides

For studies investigating the enantioselective degradation of dichlorprop in soil and aquatic systems, (±)-2-(2,4-dichlorophenoxy-d3)propionic acid provides a racemic internal standard that enables simultaneous tracking of both R- and S-enantiomers. The ring-specific deuteration ensures label integrity throughout incubation experiments, whereas α-position-labeled analogs may undergo enantiomerization with concomitant deuterium exchange in D₂O/soil systems, confounding enantiomer-specific quantification [1]. The LC–MS/MS method with chiral column separation can achieve LOQs of 4 ng·L⁻¹ for each dichlorprop enantiomer when paired with this deuterated standard [2].

Method Validation and Proficiency Testing for ISO 17025 Accredited Pesticide Residue Laboratories

Accredited laboratories participating in EU Proficiency Tests for cereal pesticide residues require reference materials with documented dual purity (chemical and isotopic) and a defined re-analysis interval. (±)-2-(2,4-dichlorophenoxy-d3)propionic acid, supplied with a 3-year re-analysis recommendation and available in gravimetrically convenient neat solid format (0.01 g and 0.05 g units), meets the ISO 17034 and ISO 17025 traceability requirements for the preparation of independent calibration standards. This reduces the reliance on pre-diluted certified solutions that may degrade or concentrate during storage [1].

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